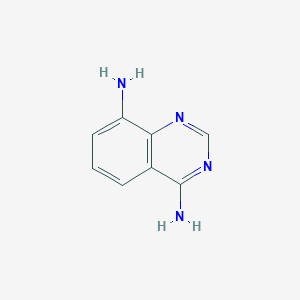

Quinazoline-4,8-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8N4 |

|---|---|

Molekulargewicht |

160.18 g/mol |

IUPAC-Name |

quinazoline-4,8-diamine |

InChI |

InChI=1S/C8H8N4/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,9H2,(H2,10,11,12) |

InChI-Schlüssel |

RSDKBQXUTCGSHV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)N)N=CN=C2N |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Quinazoline 4,8 Diamine Formation and Derivatization Reactions

Elucidation of Reaction Pathways and Proposed Mechanisms

The formation of the quinazoline (B50416) ring system typically involves the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative, often starting from ortho-substituted anilines. A common strategy involves the condensation of a 2-amino-substituted benzene derivative (like 2-aminobenzonitrile (B23959) or 2-aminobenzamide) with a one-carbon synthon, such as an aldehyde or orthoester, followed by cyclization and oxidation.

One proposed pathway for the formation of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues, which shares features relevant to Quinazoline-4,8-diamine, utilizes a copper(I) iodide catalyst. rsc.org The mechanism likely involves the coordination of the catalyst with the reactants to facilitate the key bond-forming steps.

Many synthetic routes proceed through an amidine intermediate. For example, the reaction of 2-aminobenzophenones with benzylamines, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) and tert-butylhydroperoxide (TBHP), is an efficient method for quinazoline synthesis. acs.org The reaction pathway is believed to involve the initial formation of an imine, followed by cyclization and oxidation to yield the aromatic quinazoline ring. Similarly, copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and ammonium hydroxide (B78521) proceed through the formation of a 2-aminobenzylamine, condensation with the aldehyde, subsequent intramolecular nucleophilic cyclization, and finally, aromatization. mdpi.com

Alternative pathways avoid the use of metal catalysts. Iodine-catalyzed aerobic oxidative reactions, for instance, can generate quinazolines from 2-aminobenzophenones and N-methylamines. frontiersin.org The proposed mechanism suggests the initial reaction of the amine with iodine to form an iminium iodide intermediate. This is followed by nucleophilic addition of the 2-aminobenzophenone, subsequent addition of ammonia, and a final tandem condensation-oxidation sequence to furnish the quinazoline product. frontiersin.org

The table below summarizes various synthetic strategies and their key mechanistic features applicable to the formation of substituted quinazolines.

| Starting Materials | Reagents/Catalysts | Key Mechanistic Steps |

| 2-Aminobenzophenones, Benzylamines | CAN/TBHP | Condensation, Cyclization, Oxidation |

| 2-Bromobenzyl bromides, Aldehydes, NH4OH | Cupric Acetate (B1210297) | Amination, Condensation, Intramolecular Nucleophilic Cyclization, Aromatization mdpi.com |

| 2-Aminobenzophenones, N-methylamines, NH4Cl | Iodine, O2 | Formation of iminium intermediate, Nucleophilic additions, Condensation-Oxidation frontiersin.org |

| 2-Halobenzoic acids, Amidines | KOH | Tandem Cyclization nih.gov |

| N-arylamidines, Aldehydes | Palladium catalyst, DDQ | N-arylation, Imine formation, Electrocyclization, Oxidation frontiersin.org |

Transition State Analysis and Identification of Reaction Coordinates

Understanding the intricate details of reaction mechanisms, including the energy profiles of transition states and the specific atomic motions along the reaction coordinate, often requires computational chemistry. Density Functional Theory (DFT) is a powerful tool used to model these aspects of chemical reactions. For quinazoline derivatives, DFT calculations have been employed to study molecular geometries, electronic properties, and potential reaction mechanisms. chim.it

These computational approaches can elucidate:

Molecular Geometries: Predicting the three-dimensional structure of reactants, intermediates, transition states, and products.

Electronic Properties: Calculating parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which indicate the molecule's reactivity and where charge transfer is likely to occur. organic-chemistry.org

Reaction Energetics: Determining the relative energies of different species along the reaction pathway, including the activation energy barriers associated with transition states.

By applying these computational methods to the various proposed syntheses of Quinazoline-4,8-diamine, researchers could map out the complete energy landscape of the reaction. This would allow for the precise identification of the rate-determining step, the structure of the transition state, and the key atomic movements (the reaction coordinate) that govern the transformation from reactants to products. Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Role of Radical Intermediates in Reaction Mechanisms

While many quinazoline syntheses proceed through ionic or pericyclic mechanisms, a number of reported methods involve the formation of radical intermediates. The presence of these high-energy species can open up unique reaction pathways for C-H functionalization and C-N bond formation.

Evidence for the involvement of radicals often comes from radical trapping experiments. The addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT) , to the reaction mixture can inhibit or completely stop the reaction, providing strong evidence for a radical-mediated pathway. mdpi.com For example, a radical-mediated mechanism was deduced for the α-MnO₂-catalyzed synthesis of quinazolines from 2-amino-benzylamines and alcohols based on control experiments using TEMPO and BHT. mdpi.com

Several synthetic strategies explicitly propose radical intermediates:

Manganese/TBHP-mediated cyclization: In the synthesis of quinazoline-2-carboxylates from 2-(azidomethyl)phenyl isocyanides, a radical intermediate (•CO₂Me) is proposed to be generated from the oxidative decomposition of methyl carbazate (B1233558) by the Mn/TBHP system. mdpi.com

Visible-light photocatalysis: Metal-free synthesis of quinazolines from amidines can be achieved using an organic photoredox catalyst like Rose Bengal. The proposed mechanism involves the quenching of the excited photocatalyst by the benzimidamide to form a radical cation, which then enters the catalytic cycle. nih.gov In another pathway, the photolysis of CBr₄ can generate a CBr₃ radical, which abstracts a hydrogen atom to initiate a radical chain process. nih.gov

Microwave-promoted synthesis: A rapid, free-radical-based synthesis of quinazolines from O-phenyl oximes and aldehydes relies on the generation of radical intermediates under microwave irradiation. organic-chemistry.org

Iodine-catalyzed reactions: The iodine-catalyzed synthesis of quinazolines from 2-aminobenzylamines is suggested to be initiated by the formation of a radical intermediate. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a direct technique for detecting and characterizing radical species. rsc.org Although not commonly reported in the context of routine quinazoline synthesis, ESR studies could provide definitive proof of radical intermediates and offer insights into their structure and electronic environment.

Intramolecular Cyclization Mechanisms

A pivotal step in the majority of quinazoline syntheses is the intramolecular cyclization, where an open-chain precursor closes to form the characteristic bicyclic ring system. This step is responsible for constructing the pyrimidine portion of the molecule. The specific mechanism of this cyclization can vary depending on the starting materials and reaction conditions.

Common intramolecular cyclization mechanisms include:

Intramolecular Nucleophilic Substitution/Addition: This is perhaps the most common pathway. An amine or amide nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom within the same molecule, such as an imine, nitrile, or carbonyl group. For example, in a copper-catalyzed domino reaction, an intermediate containing both an amide and a C=N bond is formed. The intramolecular nucleophilic addition of the amide nitrogen to the imine carbon leads to the cyclized product. acs.org Similarly, a base-promoted synthesis of quinazolinones involves the intramolecular nucleophilic addition of a diamide (B1670390) intermediate, followed by dehydration. researchgate.net

Friedel-Crafts-type Cyclization: This type of cyclization involves an electrophilic attack on an aromatic ring. An efficient method for synthesizing 4-phenylquinazolines utilizes a microwave-assisted intramolecular Friedel-Crafts-type cyclization of guanidines in an ionic liquid. rsc.org

Oxidative Cyclization: In these reactions, the cyclization is coupled with an oxidation step. An I₂/KI-promoted synthesis of quinazolines from N,N'-disubstituted amidines proceeds via an oxidative C(sp³)–H and C(sp²)–H bond formation to construct the quinazoline skeleton. nih.gov The iodine is believed to mediate an iodocyclization of an imine intermediate to generate a new C-C bond, followed by elimination to yield the aromatic product. nih.gov

Dehydrative Cyclization: Many cyclization reactions are driven by the removal of a small molecule, typically water. This is common when the cyclization precursor is formed from a condensation reaction. The final step is often an acid- or base-catalyzed dehydration that leads to the stable, aromatic quinazoline ring. organic-chemistry.org

The table below outlines different types of intramolecular cyclization reactions used in quinazoline synthesis.

| Cyclization Type | Precursor Type | Key Transformation |

| Intramolecular Nucleophilic Addition | Amide-imine intermediate | Amide nitrogen attacks the imine carbon. acs.org |

| Intramolecular Nucleophilic Substitution | ortho-Fluorobenzamide derivative | SNAr reaction followed by intramolecular nucleophilic addition and dehydration. researchgate.netbenthamdirect.com |

| Friedel-Crafts-type Cyclization | Guanidine derivative | Electrophilic attack of a guanidinium (B1211019) intermediate on the aryl ring. rsc.org |

| Oxidative Cyclization | N,N'-Disubstituted Amidine | Iodine-mediated C-C bond formation followed by aromatization. nih.gov |

| Dehydrative Cyclization | Dihydroquinazoline intermediate | Elimination of water to form the aromatic quinazoline ring. organic-chemistry.org |

Catalyst-Specific Mechanistic Insights

The choice of catalyst is crucial in many quinazoline syntheses, as it dictates the reaction pathway, efficiency, and selectivity. Different transition metals engage in distinct catalytic cycles to facilitate the key bond-forming events.

Copper-Catalyzed Mechanisms: Copper catalysts are versatile and widely used in quinazoline synthesis. A common mechanistic pathway is the Ullmann-type coupling. For instance, in the reaction of 2-halobenzamides with (aryl)methanamines, the process begins with a copper-catalyzed Ullmann N-arylation. This is followed by a copper-catalyzed aerobic oxidation of the resulting intermediate to form a C=N bond. The final steps involve intramolecular nucleophilic addition and aromatization. acs.org In other copper-catalyzed reactions, the mechanism can involve sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. nih.gov

Palladium-Catalyzed Mechanisms: Palladium catalysts are renowned for their efficacy in cross-coupling reactions. In quinazoline synthesis, a one-pot method may involve a Pd-catalyzed N-arylation of an amidine, followed by the addition of an aldehyde. The subsequent steps, promoted by reagents like DDQ, are imine formation, electrocyclization, and oxidation. frontiersin.org Carbonylative approaches have also been developed, where the catalytic cycle starts with the oxidative addition of an aryl bromide to a Pd(0) species, followed by CO insertion and subsequent coupling and cyclization steps. nih.gov

Ruthenium-Catalyzed Mechanisms: Ruthenium catalysts are particularly effective in dehydrogenative coupling reactions, which are highly atom-economical. An in situ formed ruthenium-hydride complex can catalyze the reaction between 2-aminophenyl ketones and amines. The proposed mechanism begins with the dehydrative coupling of the reactants to form an imine intermediate. The ruthenium catalyst then facilitates the isomerization of this intermediate, which is followed by cyclization and dehydrogenation to yield the quinazoline product, releasing only water and hydrogen as byproducts. organic-chemistry.orgresearchgate.net

Iron-Catalyzed Mechanisms: Iron, being an earth-abundant and low-toxicity metal, offers a cost-effective catalytic option. Iron(II) chloride can catalyze the synthesis of quinazolines from 2-alkylamino N-H ketimines. The proposed mechanism involves an iron-catalyzed C(sp³)-H oxidation of the alkyl group using an oxidant like TBHP. This is followed by intramolecular C-N bond formation and subsequent aromatization to give the final product. nih.govnih.gov Other iron-catalyzed routes involve acceptorless dehydrogenative coupling, where an iron complex facilitates the one-pot dehydrogenation of a 2-aminophenylmethanol to an aldehyde, which then undergoes condensation and cyclization. nih.gov

Manganese-Catalyzed Mechanisms: Manganese catalysts are also valued for their low cost and environmental benignity. Mn(I)-pincer complexes are effective for acceptorless dehydrogenative coupling (ADC) reactions. For example, in the reaction of 2-aminobenzyl alcohols with primary amides, the active Mn catalyst is formed from a manganese salt and a tridentate ligand. nih.gov The catalytic cycle likely involves the activation of the alcohol's O-H bond via metal-ligand cooperation, followed by β-hydride elimination to form 2-aminobenzaldehyde. This aldehyde then condenses with the amide, and subsequent cyclization and dehydration yield the quinazoline. nih.govnih.gov

The following table provides a summary of the roles of different catalysts in quinazoline synthesis.

| Catalyst | Typical Reaction Type | Key Mechanistic Role |

| Copper | Ullmann Coupling, Aerobic Oxidation | Facilitates C-N bond formation and subsequent oxidation steps. acs.orgmdpi.com |

| Palladium | Cross-Coupling, Carbonylation | Catalyzes N-arylation and CO insertion. frontiersin.orgnih.gov |

| Ruthenium | Dehydrogenative Coupling | Mediates dehydrative condensation, isomerization, and dehydrogenation. organic-chemistry.orgnih.govresearchgate.net |

| Iron | C-H Oxidation, Dehydrogenative Coupling | Promotes oxidation of C(sp³)-H bonds and dehydrogenation of alcohols. nih.govnih.gov |

| Manganese | Acceptorless Dehydrogenative Coupling (ADC) | Activates alcohols via metal-ligand cooperation for subsequent condensation. nih.govnih.govresearchgate.net |

Computational Chemistry Studies on Quinazoline 4,8 Diamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic characteristics of molecules. For quinazoline-4,8-diamine and its derivatives, these methods are employed to understand their intrinsic properties, which are crucial for predicting their behavior in various chemical and biological systems.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study quinazoline (B50416) derivatives to predict their geometries and electronic properties. For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) and 6-31++G(d,p), have been employed to optimize the structures of various quinazoline-based compounds. sapub.org These studies are fundamental for understanding the stability and reactivity of these molecules. The application of DFT extends to predicting various molecular properties that are difficult to measure experimentally, providing a theoretical foundation for their observed chemical behavior. sapub.orgscribd.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. bohrium.com

For various quinazoline derivatives, HOMO-LUMO analysis has been performed to explain their reactivity. sapub.org For example, in a study of quinazoline-4-one derivatives, the HOMO and LUMO energies were calculated to understand their antioxidant properties. sapub.org It was found that derivatives with lower energy gaps were more effective antioxidants, indicating higher reactivity. sapub.org Theoretical calculations have shown that the HOMO and LUMO energies and their corresponding gap can be correlated with experimental observations, such as electrochemical properties. beilstein-journals.org

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Carbazole-substituted quinazoline | 5.13 | 2.10 | 3.03 | beilstein-journals.org |

| Phenothiazine-substituted quinazoline | 4.64 | 2.10 | 2.54 | beilstein-journals.org |

| 2,7-di-tert-butyl-9,9-dimethylacridine-substituted quinazoline | 4.74 | 2.18 | 2.56 | beilstein-journals.org |

| Diacetyl derivative of quinazolin-4-one | - | - | 1.522 (at B3LYP/6-311G(d,p)) | sapub.org |

| Compound 2 (a quinazolin-4-one derivative) | - | - | 4.690 (at B3LYP/6-311G(d,p)) | sapub.org |

Molecular Orbital Characterization

Beyond just the energies, the spatial distribution of the HOMO and LUMO provides insights into the reactive sites of a molecule. In many quinazoline derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is concentrated on the electron-accepting quinazoline core. beilstein-journals.org This separation of frontier orbitals is a characteristic feature of donor-acceptor systems and influences their photophysical properties. beilstein-journals.org The characterization of these orbitals helps in understanding intramolecular charge transfer processes, which are important for applications in materials science and medicinal chemistry.

Calculation of Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These indices include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (IP - EA) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ2 / (2η), where μ is the chemical potential (-χ).

These parameters have been calculated for various quinazoline derivatives to correlate their structure with their reactivity. sapub.org For instance, a lower chemical hardness and higher softness are generally associated with greater reactivity. sapub.org

| Derivative | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) | Reference |

| Quinazolin-4-one Derivative (Compound 5) | - | - | - | 0.765 | - | - | sapub.org |

| Quinazolin-4-one Derivative (Compound 2) | - | - | - | 2.345 | - | - | sapub.org |

| Carbazole-substituted quinazoline | 5.87 | 3.39 | 4.63 | 1.24 | 0.81 | 8.68 | beilstein-journals.org |

| Phenothiazine-substituted quinazoline | 5.41 | 3.51 | 4.46 | 0.95 | 1.05 | 10.46 | beilstein-journals.org |

| 2,7-di-tert-butyl-9,9-dimethylacridine-substituted quinazoline | 5.22 | 3.51 | 4.365 | 0.855 | 1.17 | 11.13 | beilstein-journals.org |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. ucsb.edu They help in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov

MEP analysis has been used to explain the structure-activity relationships of quinazoline derivatives. sapub.org The potential maps can predict sites of intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity. nih.gov For quinazoline and its derivatives, the nitrogen atoms of the quinazoline ring are often associated with negative electrostatic potential, making them potential sites for interaction with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which can be calculated computationally, to predict the activity of new, unsynthesized compounds. biointerfaceresearch.com

For quinazoline derivatives, QSAR models have been developed to predict their anticancer activity. nih.govmdpi.com These studies often involve calculating a wide range of descriptors, including constitutional, topological, and quantum-chemical parameters. By identifying the most relevant descriptors, QSAR models can guide the design of new quinazoline derivatives with enhanced biological activity. nih.gov For example, a QSAR study on imidazoquinazoline derivatives identified a statistically significant model that could help in exploring more potent compounds. mdpi.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic and detailed view of the interactions between ligands and their biological targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ukaazpublications.com This method is widely used to elucidate the binding modes of quinazoline-4,8-diamine derivatives with their target proteins.

For instance, molecular docking studies have been instrumental in understanding the interaction of quinazoline derivatives with EGFR. brieflands.comjapsonline.com These studies have shown that the quinazoline core often forms crucial hydrogen bonds with key residues in the ATP-binding pocket of the kinase domain, such as Met769. brieflands.com In a study of quinazoline-2,4,6-triamine derivatives, docking revealed that the amine group on the quinazoline ring forms a hydrogen bond with Met769, and a π-π stacking interaction occurs between the phenyl ring of the inhibitor and Phe699 of the receptor. brieflands.com

Docking studies have also been applied to investigate the interactions of quinazoline derivatives with other targets, including:

DNA Gyrase: For antibacterial quinazolinone Schiff base derivatives, docking into the active site of DNA gyrase revealed key interactions with residues like Asn46 and Asp73. nih.govasianjpr.com

Tubulin: Quinazoline derivatives have been docked into the colchicine (B1669291) binding site of tubulin to explore their potential as microtubule targeting agents. nih.gov

VEGFR-2: To understand their anti-angiogenic properties, quinazoline derivatives have been docked into the ATP-binding site of VEGFR-2, showing hydrogen bonding with Cys919 in the hinge region. nih.gov

The following table summarizes the docking scores and key interactions for selected quinazoline derivatives with their respective targets:

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinazoline-2,4,6-triamine derivative | EGFR | - | Met769, Phe699 |

| Quinazolinone Schiff base | DNA Gyrase | -8.58 | Asn46, Asp73, Arg136 |

| Quinazoline derivative | Tubulin (Colchicine site) | -9.83 | Lysβ254, Lysβ352, Alaαl80 |

| Quinazoline derivative | VEGFR-2 | -10.66 | Cys919 |

| Docking scores and interacting residues are illustrative and compiled from various studies. brieflands.comnih.govnih.gov |

Molecular dynamics (MD) simulations provide a time-resolved view of the dynamic behavior of a ligand-receptor complex, allowing for the assessment of its conformational stability and the persistence of key interactions over time. frontiersin.orgscienceopen.com

MD simulations are often performed on the best-docked poses of quinazoline derivatives to validate the docking results and to gain a deeper understanding of the binding dynamics. brieflands.comfrontiersin.org A 100 ns MD simulation of quinazoline derivatives complexed with phosphodiesterase 7 was used to assess the stability of the protein-ligand complex. frontiersin.org Similarly, MD simulations of quinazoline-2,4,6-triamine derivatives bound to EGFR-TK confirmed the stability of the hydrogen bond with Met769, highlighting its importance for inhibitory activity. brieflands.com

Key analyses performed during MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein upon ligand binding. researchgate.net

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time, providing insights into the most stable interactions. brieflands.com For a disubstituted quinazoline derivative, MD simulations revealed stable hydrogen bonds with Asp70 and Gln71 of the target enzyme. d-nb.info

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the ligand, which can be correlated with experimental binding affinities. frontiersin.org

A 200 ns MD simulation of selected quinazoline derivatives with EGFR demonstrated their stability and consistent interaction over the simulation period, with MM/GBSA values corroborating the docking scores. frontiersin.org These simulations confirmed the potential of one of the virtual screening hits as a promising lead for the development of new EGFR inhibitors. frontiersin.org

In Silico Screening and Rational Design of Novel Analogues

The rational design of novel therapeutic agents based on the quinazoline-4,8-diamine scaffold leverages a suite of computational chemistry techniques. These in silico methods allow for the efficient screening of virtual libraries and the targeted design of analogues with potentially enhanced biological activity and favorable pharmacokinetic profiles. The process typically involves a multi-step approach, beginning with target identification and culminating in the design of promising drug candidates for synthesis and experimental validation.

Structure-Based and Ligand-Based Design Strategies

The design of new quinazoline-4,8-diamine analogues often begins with either structure-based drug design (SBDD) or ligand-based drug design (LBDD). SBDD relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. Molecular docking simulations are a cornerstone of SBDD, used to predict how different analogues of quinazoline-4,8-diamine might bind within the target's active site. For instance, while specific docking studies on quinazoline-4,8-diamine are not extensively published, the general quinazoline scaffold is frequently modeled. These studies use software like AutoDock to predict binding conformations and affinities, guiding the placement of substituents on the core structure to maximize interactions with key amino acid residues. nih.gov

In the absence of a known receptor structure, LBDD methods are employed. These include Quantitative Structure-Activity Relationship (QSAR) models, which establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. biointerfaceresearch.com For quinazoline derivatives, QSAR models help identify key molecular descriptors that influence their therapeutic effects, enabling the design of new molecules with predicted high potency. biointerfaceresearch.comnih.gov

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the quinazoline-4,8-diamine scaffold, this would involve creating a virtual library of derivatives with diverse substituents at various positions. These virtual compounds are then "docked" into the active site of a chosen protein target.

The results of docking studies are typically ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score generally indicates a more favorable interaction. This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and in vitro testing. For example, docking studies on related quinazolinone derivatives against DNA gyrase have shown binding energies ranging from -5.96 to -8.58 kcal/mol, providing a benchmark for potential efficacy. researchgate.net The analysis of the docked pose reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov

Table 1: Illustrative Molecular Docking Results for Hypothetical Quinazoline-4,8-diamine Analogues against a Protein Kinase Target.

| Compound ID | Substituent at C2 | Substituent at N4 | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| QDA-01 | -H | -Methyl | -7.2 | MET793, LEU718 |

| QDA-02 | -Phenyl | -Methyl | -8.5 | MET793, LEU844, CYS797 |

| QDA-03 | -H | -(4-fluorophenyl) | -8.9 | MET793, THR790, ASP855 |

| QDA-04 | -Phenyl | -(4-fluorophenyl) | -10.1 | MET793, LEU718, ASP855, CYS797 |

This table is for illustrative purposes to demonstrate typical data from docking studies.

Molecular Dynamics and ADMET Profiling

Following docking, the most promising ligand-protein complexes are often subjected to molecular dynamics (MD) simulations. MD simulations provide insight into the dynamic behavior and stability of the complex over time, offering a more realistic representation than static docking poses. nih.gov This can confirm the stability of key binding interactions and help refine the design of the analogues.

A critical step in rational drug design is the early assessment of a compound's pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to evaluate the drug-likeness of the designed analogues. researchgate.net These models calculate various molecular descriptors, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, to predict whether a compound is likely to have good oral bioavailability and a low toxicity profile. The PubChem database includes computed properties for derivatives like N4-(4,4-difluorocyclohexyl)quinazoline-4,8-diamine, which align with these predictive models. nih.gov

Table 2: Computed Physicochemical Properties for a Quinazoline-4,8-diamine Analogue.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H16F2N4 | nih.gov |

| Molecular Weight | 278.30 g/mol | nih.gov |

| XLogP3 | 3.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Data for N4-(4,4-difluorocyclohexyl)quinazoline-4,8-diamine. Source: PubChem CID 86692230. nih.gov

By integrating these computational tools, researchers can rationally design novel quinazoline-4,8-diamine analogues, prioritizing those with the highest predicted affinity for a biological target and the most favorable drug-like properties, thereby streamlining the drug discovery pipeline.

Structure Activity Relationship Sar Principles for Quinazoline 4,8 Diamine Derivatives

Impact of Substituent Position on Chemical Reactivity and Molecular Recognition

The specific location of substituents on the Quinazoline-4,8-diamine core profoundly influences its chemical behavior and its ability to engage in molecular recognition with target proteins. The benzene (B151609) and pyrimidine (B1678525) rings, along with the exocyclic amino groups at C4 and C8, offer distinct sites for modification, each with unique implications for biological activity.

Position 4 (C4-Amine): The amino group at the C4 position is a well-established, critical site for interaction. In many quinazoline-based inhibitors, this position is substituted with anilino or other aryl groups that can be directed toward the ATP-binding pocket of kinases. The nature of the substituent here directly impacts binding affinity and selectivity. For instance, in related 4-aminoquinazoline derivatives, the introduction of specific arylamino groups at C4 is essential for potent inhibitory activity against targets like the epidermal growth factor receptor (EGFR). nih.gov

Positions 6 and 7: The C6 and C7 positions on the benzene portion of the quinazoline (B50416) ring are key sites for fine-tuning electronic properties and solubility. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃), at these positions has been demonstrated to increase the anticancer activity of certain 4-aminoquinazoline derivatives. nih.gov These modifications can enhance binding through additional hydrogen bonds or by altering the electron density of the aromatic system, which in turn modulates the reactivity of the pyrimidine ring.

Position 2: While the parent scaffold is a diamine, modifications at the C2 position are common in the broader quinazoline class. The introduction of small groups like methyl or thiol at C2, often in quinazolinone derivatives, has been found to be important for antimicrobial effects. nih.gov

The differential impact of these positions is summarized in the table below, based on findings from related quinazoline scaffolds.

| Position | Type of Substitution | Impact on Biological Activity |

| C4-Amine | Arylamino groups (e.g., anilino) | Often essential for potent kinase inhibition by targeting the ATP-binding site. nih.gov |

| C8-Amine | Bulky aromatic/heterocyclic groups | Can enhance activity, potentially by interacting with adjacent binding pockets. nih.gov |

| C6 / C7 | Small, electron-donating groups (e.g., -OCH₃) | Increases potency in certain classes of inhibitors. nih.gov |

| C8 | Halogen atoms (e.g., Iodine) | Can significantly improve antibacterial activity in related quinazolinone structures. nih.gov |

Influence of Electronic and Steric Effects of Substituents on Molecular Behavior

The biological activity of Quinazoline-4,8-diamine derivatives is governed by a delicate interplay of electronic and steric effects imparted by their substituents. These factors dictate the molecule's conformation, its ability to fit within a binding site, and the strength of its non-covalent interactions with a target.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the reactivity and binding affinity of the quinazoline core.

Electron-Donating Groups: As noted previously, the placement of EDGs like methoxy groups at the C6 and C7 positions can increase the electron density of the quinazoline ring system. This enhancement can strengthen key interactions, such as the hydrogen bond between the N1 atom of the quinazoline ring and a hinge region residue in a kinase, leading to improved inhibitory activity. nih.gov

Electron-Withdrawing Groups: Halogens, such as iodine, are strong EWGs. Their placement at positions C6 and C8 in related quinazolinone structures has been shown to substantially enhance antibacterial activity. nih.gov This effect may arise from altering the pKa of the scaffold, improving its ability to participate in crucial interactions, or by forming specific halogen bonds with the target protein. The introduction of a nitro group (-NO₂), a powerful EWG, into a benzamide (B126) moiety attached to a 4-amino-quinazoline led to a twofold increase in EGFR inhibitory activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents play a critical role in determining how a molecule interacts with its biological target.

Bulky vs. Small Substituents: The choice between bulky aromatic groups and smaller alkyl groups on the exocyclic amino functions can lead to different biological profiles. For instance, in the closely analogous quinazoline-2,4-diamine (B158780) series, derivatives with aromatic substituents at both amino positions exhibited potent activity but lower selectivity. In contrast, compounds bearing small alkyl groups generally showed lower potency but were significantly less toxic to host cells.

Conformational Flexibility: Introducing flexible linkers or specific substituents can control the molecule's conformation. In one study, inserting a thiophene-2-ylmethanamine group at the C4 position was done specifically to increase conformational flexibility, which resulted in good antiproliferative activity. nih.gov Conversely, introducing a substituent that causes a repulsive conformational change can be highly detrimental to activity. acs.org

The following table provides examples of how these effects influence molecular behavior.

| Effect Type | Substituent/Modification | Position(s) | Observed Influence |

| Electronic | Electron-donating groups (e.g., -OCH₃) | C6, C7 | Increased inhibitory potency. nih.gov |

| Electronic | Electron-withdrawing groups (e.g., Halogens) | C8 | Enhanced antibacterial activity. nih.gov |

| Steric | Small alkyl groups vs. Aromatic groups | Exocyclic Amines | Modulated the balance between potency and cellular toxicity. |

| Steric | Flexible linkers | C4 | Increased conformational flexibility, leading to favorable activity. nih.gov |

Design Principles for Strategic Chemical Modifications of the Quinazoline-4,8-diamine Scaffold

Based on established SAR, several key design principles can be formulated for the strategic chemical modification of the Quinazoline-4,8-diamine scaffold to develop potent and selective bioactive agents.

Leverage the C4 and C8 Amino Groups as Primary Modification Handles: The amino groups at positions 4 and 8 are the most versatile points for introducing diversity. They should be used to append a wide range of substituents—from small alkyl chains to complex aryl and heterocyclic systems—to systematically probe the topology of a target's binding site. The C4 position is often critical for primary binding interactions, while the C8 position can be used to achieve selectivity or engage secondary pockets.

Modulate the Benzene Ring for Fine-Tuning: The C5-C8 positions on the benzene ring should be considered secondary sites for optimization. Substitutions here, particularly at C6 and C7 with small electron-donating groups or at C8 with halogens, can fine-tune the electronic properties of the entire scaffold, thereby enhancing binding affinity and influencing pharmacokinetic properties. nih.govnih.gov

Employ Linker Chemistry for Optimal Positioning: When attaching larger substituents to the amino groups, the use of linkers (e.g., amide, urea (B33335), ether) can be a powerful strategy. The length and chemical nature of the linker are critical. Studies on related quinazolines have shown that a longer chain linker between the core and a functional motif can be favorable for activity. nih.gov Furthermore, the choice of linker, such as a urea over a thiourea, can significantly impact inhibitory potency. nih.gov

Balance Potency with Selectivity and Safety: A recurring theme in quinazoline SAR is the trade-off between potency and off-target effects or toxicity. A key design principle is to achieve this balance through careful substituent choice. For example, replacing a large, flexible aromatic group with a smaller, more constrained alkyl or cycloalkyl substituent on an exocyclic amine might slightly decrease potency but dramatically improve the selectivity profile and reduce toxicity.

Significance of Regioselectivity in SAR Considerations

Regioselectivity, the control over the position at which a chemical modification occurs, is of fundamental importance in the synthesis of quinazoline derivatives and the subsequent interpretation of SAR data. The ability to predictably functionalize one position over another allows for the unambiguous generation of distinct isomers, which is essential for building a clear and reliable SAR model.

The quinazoline scaffold presents several positions that can be chemically distinct. A prime example is the differential reactivity of the C4 and C2 positions in 2,4-dichloroquinazoline (B46505), a common precursor for 2,4-diaminoquinazoline synthesis. nih.gov

Inherent Chemical Reactivity: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors consistently demonstrates high regioselectivity for the C4 position over the C2 position. nih.gov Computational studies combining Density Functional Theory (DFT) with NMR analysis have elucidated the electronic factors behind this phenomenon. The carbon atom at the C4 position has a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and thus more susceptible to nucleophilic attack than the C2 carbon. nih.gov This inherent reactivity means that reaction with one equivalent of an amine typically yields the 4-amino-2-chloroquinazoline derivative. More forcing conditions, such as higher temperatures or microwave irradiation, are required to substitute the second chlorine at the less reactive C2 position. nih.gov

Controlled Synthesis of Isomers: This predictable regioselectivity is a powerful tool for drug design. It allows chemists to first substitute the C4 position and then introduce a different nucleophile at the C2 position, leading to asymmetrically substituted 2,4-diaminoquinazolines. Without this control, a mixture of products would be formed, complicating purification and making it impossible to determine which isomer is responsible for the observed biological activity.

Impact of Reaction Conditions: In other quinazoline systems, regioselectivity can be controlled by tuning the reaction conditions. For example, in the synthesis of N-substituted 2-aminoquinazolin-4-ones, reacting methyl anthranilates with N-arylcyanamides in the presence of p-TsOH predominantly yields the 3-aryl isomer. nih.gov However, changing the conditions to use TMSCl followed by a Dimroth rearrangement gives exclusively the 2-(N-arylamino) regioisomer. nih.gov This ability to direct the reaction outcome is crucial for exploring how the precise placement of a group (e.g., an aryl group on N3 vs. the exocyclic N2) affects the molecule's interaction with its target.

For the Quinazoline-4,8-diamine scaffold, regioselective synthesis would be critical for differentiating the reactivity of the C4-amine versus the C8-amine, allowing for the creation of distinct derivatives where substituents are precisely placed on one amino group or the other. This control is the foundation upon which a meaningful SAR study is built.

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation of Quinazoline 4,8 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR, HMBC NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinazoline (B50416) derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Protons on the quinazoline core typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, in quinazoline-2,4(1H,3H)-dione, the aromatic protons appear as a multiplet between δ 7.19-7.22 ppm, a triplet at δ 7.66 ppm, and a doublet at δ 7.92 ppm. acs.org The amino protons (NH₂) of the diamine moiety would be expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C-NMR spectroscopy reveals the number of non-equivalent carbon atoms and their respective chemical environments. The carbon atoms of the quinazoline ring typically resonate in the range of δ 114-163 ppm. acs.org For example, the ¹³C NMR spectrum of quinazoline-2,4(1H,3H)-dione shows signals at δ 114.5, 115.4, 122.4, 127.1, 135.0, 141.0, 150.4, and 163.0 ppm. acs.org

2D-NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning complex structures. researchgate.net

COSY experiments establish proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), simplifying the assignment of protonated carbons.

HMBC is particularly powerful, as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which helps in piecing together the molecular skeleton and confirming the placement of substituents on the quinazoline ring. researchgate.net

The combination of these NMR techniques allows for the complete and unambiguous assignment of the complex structures of quinazoline derivatives. researchgate.net

Interactive Table: Representative NMR Data for a Quinazoline Derivative

| Nucleus | Chemical Shift (δ) ppm | Compound |

| ¹H | 11.24 (brs, 2H), 7.92 (d, 1H), 7.66 (t, 1H), 7.19-7.22 (m, 2H) | Quinazoline-2,4(1H,3H)-dione acs.org |

| ¹³C | 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 | Quinazoline-2,4(1H,3H)-dione acs.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For quinazoline-4,8-diamine derivatives, characteristic absorption bands confirm the presence of key structural features.

The spectrum would be expected to show:

N-H stretching: The amino groups (NH₂) at positions 4 and 8 will typically exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N bonds within the pyrimidine (B1678525) ring and the C=C bonds of the benzene (B151609) ring appear in the 1500-1650 cm⁻¹ region. For example, a quinazolinone-nitrate complex shows characteristic bands at 1659 cm⁻¹ and 1609 cm⁻¹. mdpi.com

N-H bending: The bending vibrations for the amine groups typically appear in the 1550-1650 cm⁻¹ range.

The precise positions of these bands can be influenced by the presence of other substituents and intermolecular interactions, such as hydrogen bonding. FTIR spectroscopy has also been employed to assess the photostability of quinazoline derivatives by observing changes in chemical bonds after irradiation. nih.gov

Interactive Table: Characteristic IR Absorption Bands for a Quinazoline Derivative

| Wavenumber (cm⁻¹) | Vibration Type | Compound |

| 3417, 3099, 3067 | N-H / O-H stretching | 4-Hydroxyquinazoline Nitrate (B79036) mdpi.com |

| 1659, 1609 | C=O / C=N stretching | 4-Hydroxyquinazoline Nitrate mdpi.com |

| 1718 | C=O stretching | 4-Hydroxyquinazoline Nitrate mdpi.com |

| 1385 | N-O stretching (nitrate) | 4-Hydroxyquinazoline Nitrate mdpi.com |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule. researchgate.net

For quinazoline-4,8-diamine, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. In HRMS, this value can be determined with enough precision to distinguish it from other compounds with the same nominal mass. For example, the calculated m/z for the protonated molecule of Quinazoline-2,4(1H,3H)-dione, C₈H₇N₂O₂ [M+H]⁺, is 163.0502, with the found experimental value being 163.0499, confirming its elemental composition. acs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to identify different parts of the molecule.

Interactive Table: HRMS Data for Quinazoline Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Quinazoline-2,4(1H,3H)-dione | C₈H₇N₂O₂ | 163.0502 | 163.0499 acs.org |

| 1-Ethylquinazoline-2,4(1H,3H)-dione | C₁₀H₁₁N₂O₂ | 191.0815 | 191.0812 acs.org |

X-ray Diffraction (Single-Crystal X-ray Diffraction)

For a derivative of quinazoline-4,8-diamine, a successful crystallographic analysis would yield a detailed structural model, including the planarity of the quinazoline ring system and the orientation of the amino substituents. For example, the crystal structure of a 4-phenylamino quinazoline derivative was determined to belong to the triclinic space group P-1 with specific cell parameters (a=0.8868 nm, b=1.0239 nm, c=1.4515 nm). sioc-journal.cn Similarly, the structure of a 4-hydroxyquinazoline-nitrate complex has been characterized using this method. mdpi.com This technique is unparalleled for providing unambiguous proof of a molecule's connectivity and stereochemistry.

Interactive Table: Example Crystallographic Data for a Quinazoline Derivative

| Parameter | Value | Compound |

| Crystal System | Triclinic | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

| Space Group | P-1 | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

| a (nm) | 0.8868(5) | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

| b (nm) | 1.0239(6) | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

| c (nm) | 1.4515(9) | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

| α (°) | 71.02(2) | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

| β (°) | 82.42(2) | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

| γ (°) | 71.78(2) | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

| Volume (nm³) | 1.1831 | 4-Phenylamino Quinazoline Derivative sioc-journal.cn |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis absorption spectra of quinazoline derivatives typically exhibit two main absorption bands. researchgate.net

A shorter wavelength band, usually between 240–300 nm, is attributed to π → π* transitions within the aromatic system. researchgate.net

A longer wavelength band, observed between 310–425 nm, is often due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.net

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the nature of the substituents on the quinazoline ring. Electron-withdrawing or electron-donating groups can cause shifts in these absorption bands. This technique is also frequently used to monitor the stability of quinazoline derivatives in solution over time or under various environmental conditions, such as light exposure. nih.gov

Interactive Table: Typical UV-Vis Absorption Bands for Quinazoline Derivatives

| Wavelength Range (nm) | Electronic Transition |

| 240–300 | π → π researchgate.net |

| 310–425 | n → π researchgate.net |

Future Research Directions and Emerging Trends in Quinazoline 4,8 Diamine Chemistry

Development of Novel and Highly Efficient Synthetic Protocols for Quinazoline-4,8-diamine

While classical methods for quinazoline (B50416) synthesis are well-established, the future lies in developing more atom-economical, efficient, and versatile protocols. A significant trend is the increasing use of transition-metal catalysis to construct the quinazoline core. preprints.org Research is focusing on earth-abundant metals like iron, copper, and manganese to replace precious metal catalysts, offering more sustainable and cost-effective alternatives.

Recent advancements in this area include:

Acceptorless Dehydrogenative Coupling (ADC): Manganese(I)-catalyzed ADC strategies have been developed for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohols and primary amides. This method is highly atom-economical as it generates hydrogen gas as the only byproduct.

Copper-Catalyzed Reactions: Various copper-catalyzed protocols are being explored, including cascade cyclization/hydrodehalogenation and aerobic oxidative coupling reactions. rsc.org These methods often proceed under milder conditions and demonstrate broad substrate scope.

Iron-Catalyzed Synthesis: Iron catalysts, such as FeCl2·4H2O, are being used for the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides, providing an environmentally benign route to quinazolines.

Table 1: Comparison of Emerging Synthetic Protocols for Quinazoline Scaffolds

| Protocol Type | Catalyst Example | Key Advantages |

|---|---|---|

| Acceptorless Dehydrogenative Coupling | Mn(I) complexes, FeCl2·4H2O | High atom economy, environmentally benign |

| Copper-Catalyzed Annulation | CuCl, CuO nanoparticles | Mild reaction conditions, broad substrate scope |

| Cobalt-Catalyzed Dehydrogenation | Co(OAc)2·4H2O | High activity, ligand-free options available |

Integration of Advanced Computational Approaches for Deeper Structure-Function Elucidation

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process for quinazoline-based agents. nih.govresearchgate.net By integrating advanced computational techniques, researchers can gain deeper insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the biological effects of Quinazoline-4,8-diamine derivatives. nih.govacs.org

Emerging computational trends include:

Quantitative Structure-Activity Relationship (QSAR): Both 2D and 3D-QSAR models are being developed to correlate the structural features of quinazoline derivatives with their biological activities. tandfonline.comovid.comfrontiersin.org These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), help in predicting the activity of novel compounds and guide the design of more potent analogues. tandfonline.com

Molecular Docking: This technique is crucial for visualizing and understanding the interactions between Quinazoline-4,8-diamine derivatives and their biological targets at the molecular level. nih.govmdpi.com Docking studies can predict binding affinities and orientations within the active site of a protein, providing a rational basis for structural modifications aimed at improving potency and selectivity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding interactions over time. nih.govnih.gov This method is increasingly used to refine docking poses and calculate binding free energies, offering a more accurate prediction of a compound's efficacy. nih.gov

Pharmacophore Modeling and Virtual Screening: Ligand-based pharmacophore models are constructed from the structural features of known active quinazoline compounds. nih.gov These models are then used to screen large chemical databases virtually, identifying novel molecular scaffolds that are likely to exhibit the desired biological activity. nih.gov

These computational approaches, when used in concert, provide a powerful platform for the rational design of next-generation Quinazoline-4,8-diamine-based therapeutics, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Exploration of Innovative Derivatization and Scaffold Hybridization Strategies

To enhance biological activity, improve selectivity, and overcome drug resistance, researchers are actively exploring innovative derivatization and scaffold hybridization strategies for the quinazoline core. semanticscholar.orgmdpi.comnih.gov This involves either modifying the peripheral functional groups of the Quinazoline-4,8-diamine nucleus or covalently linking it with other pharmacologically active scaffolds. nih.govnih.gov

Systematic Derivatization: A key approach involves the systematic exploration of substituents at various positions of the quinazoline ring. For instance, studies on 2,4-diamino-8-quinazoline carboxamides have shown that modifying the 2-substituent can lead to significantly more potent inhibitors of enzymes like CD38. nih.gov This highlights the importance of detailed SAR studies to guide derivatization efforts.

Molecular Hybridization: This strategy involves combining the Quinazoline-4,8-diamine scaffold with another distinct pharmacophore to create a single hybrid molecule with potentially synergistic or multi-target activity. nih.govnih.govresearchgate.net This is a promising approach for addressing complex diseases that involve multiple biological pathways. nih.gov Examples of moieties being hybridized with the quinazoline core include:

Indole: To create anti-cancer agents that may target multiple signaling pathways. nih.gov

Sulfonamide: To develop novel carbonic anhydrase inhibitors or anti-cancer drugs. nih.gov

Pyrazole: To synthesize new antifungal or anti-proliferative agents. nih.gov

Triazole: For the development of compounds with enhanced anti-cancer activity. nih.gov

The goal of these strategies is to generate novel chemical entities with improved therapeutic profiles, such as enhanced potency, reduced off-target effects, and the ability to overcome resistance mechanisms. nih.govnih.gov

Table 2: Examples of Scaffold Hybridization with Quinazoline Core

| Hybridized Scaffold | Potential Therapeutic Application |

|---|---|

| Indole / Isatin | Anti-cancer |

| Sulfonamide | Anti-cancer, Carbonic Anhydrase Inhibition |

| Pyrazole Carbamide | Antifungal |

| Triazole | Anti-cancer |

Advancements in Green and Sustainable Synthesis of Quinazoline-4,8-diamine and Analogues

In line with the growing emphasis on environmental responsibility in chemical synthesis, a major emerging trend is the development of green and sustainable methods for producing Quinazoline-4,8-diamine and its analogues. These approaches aim to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key areas of advancement in green synthesis include:

Use of Eco-Friendly Solvents: Research is focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives. This includes using water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) as the reaction medium. nih.gov One novel approach utilizes a low melting mixture of maltose, dimethylurea, and NH4Cl as a biodegradable and effective reaction medium. semanticscholar.org

Development of Recyclable Catalysts: A significant effort is being directed toward heterogeneous and magnetically recoverable catalysts. nih.gov For example, a magnetic nano-catalyst based on graphene oxide supported with copper has been developed for the solvent-free synthesis of quinazoline derivatives. asianpubs.org Such catalysts can be easily separated from the reaction mixture and reused multiple times, enhancing cost-effectiveness and sustainability. asianpubs.org

Catalyst-Free and Metal-Free Reactions: To further improve the sustainability profile, catalyst-free synthetic methods are being explored. semanticscholar.org Some protocols leverage microwave irradiation or ultrasound energy to promote reactions, often under solvent-free conditions, which significantly reduces reaction times and energy consumption. nih.gov Electrochemical methods are also emerging as a metal- and catalyst-free approach for constructing quinazolinone rings. nih.gov

These green chemistry principles are not only crucial for environmental protection but also offer economic benefits through reduced raw material consumption and waste disposal costs, making them central to the future of Quinazoline-4,8-diamine synthesis.

Q & A

Q. What are the key synthetic methodologies for Quinazoline-4,8-diamine derivatives, and how do traditional vs. modern approaches compare?

Traditional methods for synthesizing quinazoline derivatives often rely on high-temperature reactions or transition metal catalysts, which can limit scalability and sustainability. For example, thermal cyclization of 2-aminobenzamides with benzyl chlorides at elevated temperatures is a common route but suffers from energy inefficiency . In contrast, modern electrochemical methods using aluminum-carbon electrode systems and acetic acid electrolytes enable oxidative cyclization at room temperature, achieving yields up to 85% under milder conditions . Researchers should prioritize electrochemical synthesis for reduced environmental impact and improved reaction control.

Advanced Synthesis Question

Q. How can reaction parameters (e.g., electrode material, electrolyte choice) be optimized in electrochemical synthesis of Quinazoline-4,8-diamine derivatives?

Electrode composition and electrolyte selection critically influence reaction efficiency. For instance, aluminum electrodes paired with carbon counterparts in acetic acid promote proton-coupled electron transfer, facilitating cyclization without metal catalysts . Systematic optimization involves varying voltage (1.5–3.0 V), electrolyte concentration (10–20% acetic acid), and reaction time (2–6 hours) to balance yield and purity. Advanced characterization techniques like cyclic voltammetry can map redox behavior to refine conditions .

Basic Biological Activity Question

Q. What biological targets are associated with Quinazoline-4,8-diamine derivatives in preclinical research?

These derivatives exhibit activity against kinases and folate pathway enzymes. For example, N2-phenyl-pyrido[3,4-d]pyrimidine-2,8-diamine analogs act as MPS1 kinase inhibitors, disrupting mitotic checkpoint signaling in cancer cells . Additionally, quinazoline-sulphonamide hybrids inhibit malarial dihydrofolate reductase (DHFR), with IC50 values in the nanomolar range . Researchers should validate target specificity using enzyme inhibition assays and cellular proliferation studies.

Advanced Biological Activity Question

Q. How can selectivity for specific kinase isoforms (e.g., MPS1 vs. Aurora kinases) be engineered into Quinazoline-4,8-diamine derivatives?

Structural modifications at the C2 and C8 positions significantly impact kinase selectivity. For MPS1 inhibition, bulky aryl substitutions at C2 enhance binding to the ATP-pocket’s hydrophobic back cleft, while C8 amine groups form critical hydrogen bonds with catalytic lysine residues . Computational docking studies (e.g., AutoDock Vina) can predict binding poses, guiding rational design to minimize off-target effects on Aurora kinases .

Basic Structure-Activity Relationship (SAR) Question

Q. How do substituents at the quinazoline core influence anti-proliferative activity?

Electron-withdrawing groups (e.g., sulfonamide, nitro) at C4 enhance DNA intercalation and topoisomerase inhibition, while C8 diamines improve solubility and cellular uptake. For example, leucine-linked quinazoline-sulphonamides show 10-fold higher antimalarial activity than non-polar analogs due to improved membrane permeability . Systematic SAR studies should combine substituent variation with in vitro cytotoxicity assays (e.g., MTT) to identify pharmacophores.

Advanced SAR & Computational Question

Q. What role do 3D-QSAR and molecular dynamics play in optimizing Quinazoline-4,8-diamine derivatives?

3D-QSAR models (e.g., CoMFA, CoMSIA) correlate steric/electrostatic fields with activity, enabling virtual screening of substituent libraries. For instance, Patel et al. used 3D-QSAR to design phenylalanine-linked derivatives with 90% predictive accuracy for DHFR inhibition . Molecular dynamics simulations (e.g., GROMACS) further assess binding stability, identifying key residues (e.g., DHFR Asp54) for interaction refinement .

Basic Analytical Characterization Question

Q. What spectroscopic and crystallographic techniques are essential for characterizing Quinazoline-4,8-diamine derivatives?

High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical for confirming molecular structure and purity. X-ray crystallography resolves spatial configurations, as demonstrated for spiro-N,N-ketal derivatives formed via acid-catalyzed cyclization . Researchers should cross-validate spectral data with computational tools (e.g., ChemDraw) to avoid misassignment.

Advanced Analytical Challenge Question

Q. How can crystallographic challenges (e.g., polymorphism, poor diffraction) be addressed in quinazoline derivatives?

Cocrystallization with stabilizing agents (e.g., trifluoroacetic acid) or solvent-drop grinding can improve crystal quality. For example, X-ray analysis of ninhydrin-derived spiro compounds required seeding with microcrystals to overcome amorphous aggregation . Synchrotron radiation sources enhance diffraction resolution for low-symmetry crystals.

Basic Data Contradiction Question

Q. Why do anti-proliferative activities of quinazoline derivatives vary across studies?

Discrepancies often arise from differences in cell lines, assay protocols, or impurity profiles. For instance, quinoxaline-triazole sulfonamides show IC50 values ranging from 2–50 µM depending on cancer type (e.g., HeLa vs. MCF-7) . Standardized assays (e.g., NCI-60 panel) and compound purity verification (HPLC >95%) are essential for reproducibility.

Advanced Data Reconciliation Question

Q. How can researchers resolve contradictions in kinase inhibition data for Quinazoline-4,8-diamine analogs?

Meta-analyses integrating biochemical (e.g., KinomeScan) and cellular (e.g., phospho-kinase array) data can disentangle off-target effects. For example, apparent MPS1 inhibition in vitro may reflect concurrent Aurora B inhibition in cells . Isoform-specific siRNA knockdowns or CRISPR-edited cell lines validate target engagement conclusively .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.